N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)naphthalene-2-sulfonamide
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Overview
Description
The compound “N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)naphthalene-2-sulfonamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, a pyrrolidinone group, and a naphthalene-2-sulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The benzo[d][1,3]dioxol-5-yl group and the naphthalene ring are not coplanar, indicating a certain degree of molecular flexibility . Further structural details would require more specific studies or computational modeling.Scientific Research Applications
Synthesis and Characterization
- The compound has been involved in studies focusing on synthesis, characterization, and the investigation of its properties using techniques like X-ray diffraction, FTIR, NMR, and DFT studies. For example, research on sulfonamide compounds similar to the one revealed insights into their molecular geometry, vibrational frequencies, and electronic properties through DFT studies, highlighting their potential in various applications (Sarojini et al., 2012).
Imaging Applications
- Carbon-11 labeled naphthalene-sulfonamides have been synthesized as potential PET imaging agents for human CCR8, showcasing the compound's utility in medical diagnostics and imaging (Wang et al., 2008).
Catalytic and Chemical Reactions
- Research into cascade reactions of sulfoxonium ylides with α-diazocarbonyl compounds resulted in the formation of highly functionalized naphthalenones, indicating the compound's relevance in organic synthesis and chemical reactions (Chen et al., 2019).
Environmental and Biodegradation Studies
- Studies on the biodegradation of aromatic compounds by enzyme systems like naphthalene dioxygenase, which catalyzes the addition of oxygen to substrates, reveal the compound's potential involvement in environmental remediation and understanding microbial degradation pathways (Resnick et al., 1996).
Proton Exchange Membranes
- Sulfonated polybenzothiazoles containing naphthalene have been synthesized and evaluated as proton exchange membranes, displaying excellent properties for use in fuel cells and other applications requiring high proton conductivity and stability under varying conditions (Wang et al., 2015).
Future Directions
The future directions for the study of this compound could include a detailed investigation of its synthesis, structure, reactivity, mechanism of action, and physical and chemical properties. Additionally, its potential applications, such as in the development of new drugs or materials, could be explored .
Mechanism of Action
Target of Action
The compound, also known as N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}naphthalene-2-sulfonamide, primarily targets microtubules and their component protein, tubulin . Tubulin is a critical protein in the formation of the cytoskeleton, which provides structure and shape to cells. It is also essential for cell division, making it a popular target for anticancer agents .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes a mitotic blockade, leading to cell apoptosis .
Biochemical Pathways
The compound’s interaction with tubulin disrupts the normal function of microtubules, affecting various biochemical pathways. The most significant of these is the cell cycle, particularly the mitotic phase. By causing a mitotic blockade, the compound prevents cells from dividing, which can lead to cell death .
Pharmacokinetics
, which suggests good bioavailability. This rule is a guideline for the drug likeness of a compound, indicating that it is likely to have properties that make it a suitable drug candidate .
Result of Action
The compound’s action results in cell cycle arrest at the S phase and induces apoptosis in cancer cells . This means that the compound prevents the cells from dividing and triggers programmed cell death, which can lead to the reduction of tumor growth .
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c25-22-9-15(13-24(22)18-6-8-20-21(11-18)29-14-28-20)12-23-30(26,27)19-7-5-16-3-1-2-4-17(16)10-19/h1-8,10-11,15,23H,9,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSVZLVWHSIXMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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